molecular formula C18H18BrClN2O2 B4724540 N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide

N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide

货号: B4724540
分子量: 409.7 g/mol
InChI 键: AQTHCUDIZXNIPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BMS-986165, is a small molecule drug that has been developed by Bristol Myers Squibb for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. This drug is currently in clinical trials and has shown promising results in early studies.

作用机制

N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide works by selectively inhibiting the TYK2 kinase, which is involved in the signaling pathway of several cytokines, including IL-23 and IFN-α. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease symptoms in preclinical models of psoriasis and lupus. In addition, this compound has been shown to have a favorable safety profile in early clinical trials, with no significant adverse events reported.

实验室实验的优点和局限性

One advantage of N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is its selectivity for TYK2, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

Future research on N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide could focus on optimizing its pharmacokinetic properties to improve dosing regimens and efficacy. In addition, this compound could be studied in combination with other therapies to enhance its therapeutic potential in autoimmune diseases. Finally, further studies could investigate the potential of this compound in other autoimmune diseases beyond psoriasis and lupus.

科学研究应用

N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis and lupus. In these studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-23 and IL-17, which play a key role in the pathogenesis of these diseases.

属性

IUPAC Name

N-(4-bromo-3-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTHCUDIZXNIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。